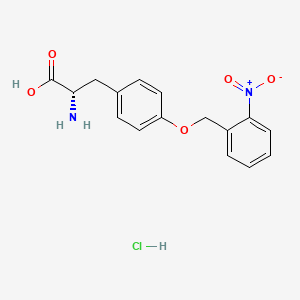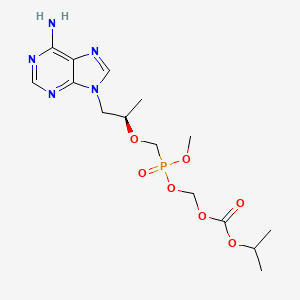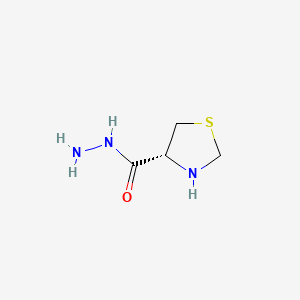
rac Mepindolol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Mepindolol-d7: is a deuterium-labeled version of racemic Mepindolol, a beta-adrenergic receptor antagonist. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Mepindolol-d7 involves the incorporation of deuterium atoms into the Mepindolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.
Analyse Des Réactions Chimiques
Types of Reactions: rac Mepindolol-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
rac Mepindolol-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Helps in studying the interaction of drugs with biological systems.
Mécanisme D'action
rac Mepindolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in biological systems. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels.
Comparaison Avec Des Composés Similaires
Mepindolol: The non-deuterated version of rac Mepindolol-d7.
Pindolol: Another beta-adrenergic receptor antagonist with similar properties.
Propranolol: A widely used beta-blocker with similar pharmacological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in analytical studies. The deuterium atoms make it easier to distinguish from other compounds in mass spectrometry, allowing for more accurate quantification and tracking.
Propriétés
Numéro CAS |
1794970-97-0 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
269.396 |
Nom IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/i1D3,2D3,10D |
Clé InChI |
NXWGWUVGUSFQJC-SVMCCORHSA-N |
SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O |
Synonymes |
1-[(1-Methylethyl-d7)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol; 1-[(Isopropyl-d7)amino]-3-[(2-methylindol-4-yl)oxy]-2-propanol; (±)-Mepindolol; -d7 Racemic Mepindolol-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)
